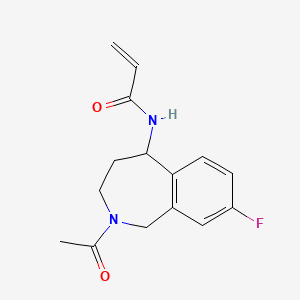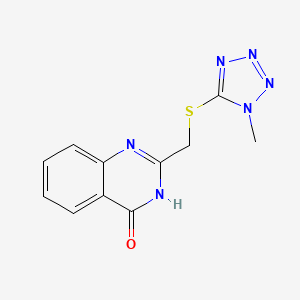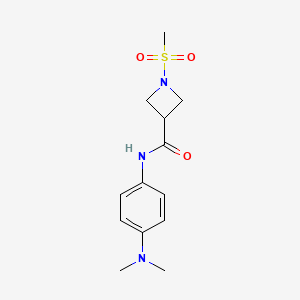![molecular formula C19H18N4O3S B2548173 1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894021-43-3](/img/structure/B2548173.png)
1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative that is part of a broader class of compounds known for their potential biological activities. Urea derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including enzyme inhibition and anticancer activities .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of isocyanates with primary or secondary amines. In the case of 1-(Benzo[d]thiazol-2-yl)urea derivatives, the synthesis may involve the condensation of benzo[d]thiazol-2-yl ethanamine with substituted phenyl isocyanates under mild conditions . The synthesis of similar compounds has been reported, where various substituted amines and triphosgene are used in the presence of a base . These methods provide a versatile approach to creating a wide array of urea derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using spectroscopic techniques such as NMR, IR, MS, and HRMS. Single-crystal X-ray diffraction is also employed to confirm the structure of these compounds in the crystalline state . The molecular structure is crucial as it can influence the biological activity of the compound, including its ability to interact with biological targets such as enzymes or receptors.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines has been studied, revealing the importance of hydrogen bonding in complex formation . The electronic properties of substituents can significantly affect the association and stability of these complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, determining their distribution, metabolism, and excretion in biological systems. The electronic properties of substituents on the urea moiety can also affect the compound's reactivity and interaction with biological targets .
Biological Activity Analysis
Urea derivatives have been extensively studied for their biological activities. Some compounds in this class have shown promising anticancer effects, with certain derivatives exhibiting significant cytotoxicity against cancer cell lines . Others have demonstrated enzyme inhibition properties, such as the inhibition of acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases . The modification of the urea moiety, such as the introduction of alkyl or aryl groups, can lead to variations in biological activity, including reduced toxicity and enhanced therapeutic potential .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Urea and benzothiazole derivatives, like 1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, have demonstrated a wide array of biological activities, making them of great importance in medicinal chemistry. These compounds have been explored for their potential as therapeutic agents, including their roles in treating rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides in agricultural applications (Rosales-Hernández et al., 2022). The synthesis and biological evaluation of these derivatives underscore their versatility and potential in drug development, highlighting the importance of the benzothiazole moiety and its derivatives in the discovery of new pharmacophores.
Drug Design and Development
The unique hydrogen-binding capabilities of ureas make them an essential functional group in drug design, playing a pivotal role in drug-target interactions. Various urea derivatives have been studied for their modulation of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, and mTOR, among others. These studies affirm the significance of urea in medicinal chemistry, facilitating the design of molecules with enhanced biological activities and better pharmacokinetic profiles (Jagtap et al., 2017).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, urea derivatives serve as chemosensors for detecting various metal ions. Their structural and electronic features, enriched with heteroatoms like nitrogen, sulfur, and oxygen, provide coordination sites acting as ligands for metal ions. This capacity makes them valuable tools in detecting and quantifying metal ions in environmental, agricultural, and biological samples, showcasing their versatility beyond pharmaceutical applications (Al-Saidi & Khan, 2022).
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-14-6-4-5-13(10-14)23-11-12(9-17(23)24)20-18(25)22-19-21-15-7-2-3-8-16(15)27-19/h2-8,10,12H,9,11H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGDYCKRABVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)

![3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2548106.png)

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)